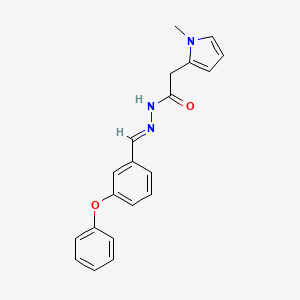![molecular formula C27H27N3O5S2 B12042884 N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477330-27-1](/img/structure/B12042884.png)
N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die mehrere aromatische Ringe, Methoxygruppen und einen Thieno[2,3-d]pyrimidin-Kern umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thieno[2,3-d]pyrimidin-Kerns, gefolgt von der Einführung der Methoxyphenylgruppen und der Acetamid-Einheit. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene halogenierte Verbindungen, Amine und Thiole unter Bedingungen wie Rückfluss in organischen Lösungsmitteln und der Verwendung von Katalysatoren wie Palladium oder Kupfer.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit umfassen. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.
Substitution: Die Methoxy- und Acetamidgruppen können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen können unterschiedliche Temperaturen, Drücke und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol umfassen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Verbindungen mit zusätzlichen Hydroxyl- oder Carbonylgruppen ergeben, während Substitutionsreaktionen Derivate produzieren können, bei denen die Methoxy- oder Acetamidgruppen durch andere funktionelle Gruppen ersetzt werden.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer organischer Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht werden. Seine strukturellen Merkmale lassen vermuten, dass es an spezifischen biologischen Zielstrukturen binden könnte, was es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.
Medizin
In der Medizin kann N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid potenzielle therapeutische Anwendungen haben. Seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, könnte zur Entwicklung neuer Arzneimittel zur Behandlung verschiedener Krankheiten führen.
Industrie
In der Industrie könnte diese Verbindung bei der Herstellung von Spezialchemikalien, Materialien und anderen Produkten eingesetzt werden. Seine einzigartigen Eigenschaften machen es möglicherweise für Anwendungen in Bereichen wie Materialwissenschaften und Nanotechnologie geeignet.
Wirkmechanismus
Der Wirkmechanismus von N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu Veränderungen in zellulären Prozessen und Signalwegen führen. Die genauen beteiligten molekularen Pfade hängen vom spezifischen biologischen Kontext und der Art der Wechselwirkungen zwischen der Verbindung und ihren Zielstrukturen ab.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid
- N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}propionamid
- N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyramid
Einzigartigkeit
N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid zeichnet sich durch seine spezifische Kombination von funktionellen Gruppen und strukturellen Merkmalen aus. Das Vorhandensein mehrerer Methoxygruppen, eines Thieno[2,3-d]pyrimidin-Kerns und einer Acetamid-Einheit verleiht ihm im Vergleich zu ähnlichen Verbindungen einzigartige chemische und biologische Eigenschaften.
Eigenschaften
CAS-Nummer |
477330-27-1 |
|---|---|
Molekularformel |
C27H27N3O5S2 |
Molekulargewicht |
537.7 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O5S2/c1-33-17-10-8-16(9-11-17)30-26(32)24-19-6-4-5-7-22(19)37-25(24)29-27(30)36-15-23(31)28-20-13-12-18(34-2)14-21(20)35-3/h8-14H,4-7,15H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
AMAVYXNRVBDAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC)SC5=C3CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)




![9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)

![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)



![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)
